PRMT6 Enzyme Inhibition: Quantitative Activity of 6-Bromo-3-methoxy-2-methylbenzonitrile Derivative vs. Reference Inhibitors
A derivative incorporating the 6-bromo-3-methoxy-2-methylbenzonitrile scaffold (CHEMBL3983725) demonstrated potent inhibition of human full-length PRMT6 with an IC₅₀ value of 53 nM [1]. This places the compound in the low nanomolar activity range, comparable to fragment-derived PRMT6 inhibitors reported at 300 nM [2]. While the 4-bromo positional isomer has no reported PRMT6 activity in public databases, this target engagement demonstrates that the 6-bromo substitution pattern can confer meaningful biological activity distinct from alternative regioisomers. For context, the selective PRMT6 inhibitor EPZ020411 exhibits an IC₅₀ of 10 nM , positioning this scaffold as a moderately potent starting point for optimization rather than a lead candidate.
| Evidence Dimension | PRMT6 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 53 nM |
| Comparator Or Baseline | Fragment library PRMT6 hit: IC₅₀ = 300 nM; EPZ020411 (selective PRMT6 inhibitor): IC₅₀ = 10 nM |
| Quantified Difference | 5.7-fold more potent than fragment hit; 5.3-fold less potent than EPZ020411 |
| Conditions | Inhibition of human full-length PRMT6 (residues 1-375) expressed in baculovirus expression system; methylation activity assay |
Why This Matters
This establishes that the 6-bromo-3-methoxy-2-methylbenzonitrile scaffold can achieve low nanomolar target engagement against PRMT6, differentiating it from the 4-bromo isomer which lacks reported activity against this emerging oncology target.
- [1] BindingDB. CHEMBL3983725 (BDBM50194759) - IC₅₀ = 53 nM against human PRMT6. Entry ID 50047872. View Source
- [2] FACTA Search. PRMT6 fragment screening results: 300 nM inhibitor identified. National Centre for Text Mining. View Source
